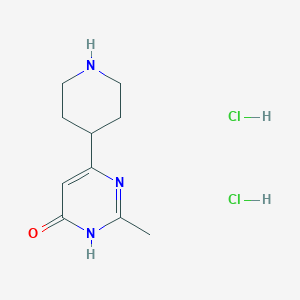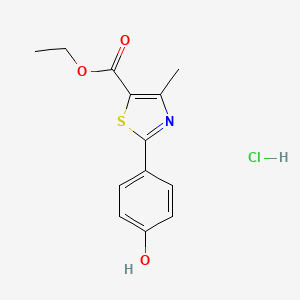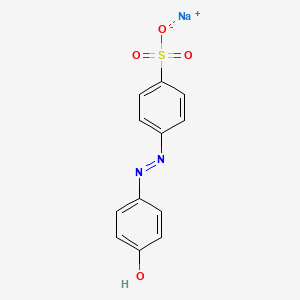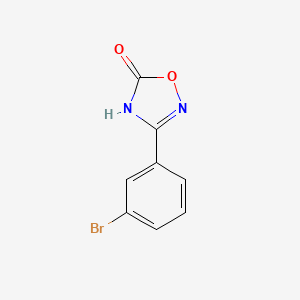
Monophenoltoremifen
Übersicht
Beschreibung
Monophenoltoremifene (MPRMF) is a synthetic compound belonging to the class of phenol derivatives. It is a white crystalline solid with a molecular weight of 446.5 g/mol and a melting point of 74-76°C. MPRMF has a wide range of applications in the field of organic synthesis and medicinal chemistry. It is used as a starting material for the synthesis of various organic compounds and as an intermediate in the preparation of pharmaceuticals. It is also used in the synthesis of polymers, polyurethanes, and other polymeric materials.
Wissenschaftliche Forschungsanwendungen
Medizin: Behandlung von Brustkrebs
Monophenoltoremifen wurde hinsichtlich seiner Wirksamkeit bei der Behandlung von hormonrezeptor-positivem Brustkrebs bei Frauen im prämenopausalen Alter untersucht. Es wird mit Tamoxifen, einer Standardbehandlung, verglichen und zeigt ähnliche krankheitsfreie Überlebensraten und Gesamtüberlebensraten .
Biotechnologie: Entwicklung von Antikörpern
In der Biotechnologie könnten Derivate von this compound potenziell bei der Entwicklung therapeutischer Antikörper eingesetzt werden. Diese Antikörper sind entscheidend für die Behandlung verschiedener menschlicher Krankheiten, darunter Krebs und Autoimmunerkrankungen .
Umweltwissenschaften: Auswirkungen von landwirtschaftlichen Chemikalien
Die Forschung zu this compound könnte sich auf seine Auswirkungen auf die Umwelt erstrecken, insbesondere in Bezug auf landwirtschaftliche Chemikalien. Studien konzentrieren sich auf die Auswirkungen solcher Chemikalien auf die Umwelt und die Lebensmittelsicherheit .
Materialwissenschaften: Innovation bei Nanopartikeln
Fortschritte in der Materialwissenschaft könnten von den Eigenschaften von Verbindungen im Zusammenhang mit this compound profitieren. Diese könnten zur Herstellung innovativer Nanopartikel mit multifunktionalen Anwendungen verwendet werden, die möglicherweise Bereiche wie Energiespeicherung und Wirkstoffabgabe revolutionieren .
Chemie: Fluoreszenzmarkierung
In der Chemie sind Derivate von this compound, wie z. B. Cumarine, aufgrund ihrer Rolle als natürliche Fluorophore von Bedeutung. Sie werden zur Fluoreszenzmarkierung von Biomolekülen, zur Metallionen- und pH-Detektion verwendet und tragen zu Fortschritten in der analytischen Chemie bei .
Physik: Spinpolarisationsforschung
This compound könnte durch seine potenziellen Auswirkungen auf Spinpolarisationsstudien zur Physik beitragen. Diese Forschung ist entscheidend für das Verständnis der Nichtgleichgewichtsmagnetisierung in Materialien und könnte zu Fortschritten in der Spintronik führen .
Wirkmechanismus
Target of Action
Toremifene is a selective estrogen receptor modulator (SERM) and a nonsteroidal antiestrogen used to treat estrogen receptor positive breast cancer . It possesses tissue-specific actions: it has estrogenic (agonist) activity on the cardiovascular system and on bone tissue and it has weak estrogenic effects on uterine tissue, however, it also has antiestrogenic (estrogen-antagonist) activity on breast tissue .
Mode of Action
Toremifene is a nonsteroidal triphenylethylene derivative. It binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending upon the duration of treatment, animal species, gender, target organ, or endpoint selected .
Pharmacokinetics
Toremifene is well absorbed and extensively metabolized in the liver, principally by CYP3A4 to N-demethyltoremifene, a weak antiestrogen . It is primarily excreted in the feces .
Result of Action
Toremifene’s antiestrogenic activity on breast tissue makes it effective in treating estrogen receptor positive breast cancer . It inhibits the growth-stimulating effects of estrogen on breast cancer cells .
Biochemische Analyse
Biochemical Properties
Monophenoltoremifene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with estrogen receptors, where Monophenoltoremifene acts as a selective estrogen receptor modulator (SERM). This interaction is crucial as it can exhibit both estrogenic and antiestrogenic effects depending on the tissue type . Additionally, Monophenoltoremifene interacts with cytochrome P450 enzymes, which are involved in its metabolism . These interactions highlight the compound’s potential in modulating hormonal pathways and its role in biochemical reactions.
Cellular Effects
Monophenoltoremifene has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Monophenoltoremifene has been shown to inhibit the proliferation of breast cancer cells by binding to estrogen receptors and blocking the estrogen-mediated signaling pathways . This inhibition leads to changes in gene expression that promote cell cycle arrest and apoptosis. Furthermore, Monophenoltoremifene affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of Monophenoltoremifene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Monophenoltoremifene binds to estrogen receptors, leading to conformational changes that either activate or inhibit the receptor’s activity . This binding can result in the recruitment of coactivators or corepressors, which subsequently influence gene transcription. Additionally, Monophenoltoremifene can inhibit the activity of certain cytochrome P450 enzymes, affecting its own metabolism and the metabolism of other compounds . These molecular interactions underscore the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Monophenoltoremifene can change over time. Studies have shown that the stability and degradation of Monophenoltoremifene can influence its long-term effects on cellular function . For example, prolonged exposure to Monophenoltoremifene can lead to the development of resistance in certain cancer cell lines, necessitating higher doses to achieve the same therapeutic effect . Additionally, the degradation products of Monophenoltoremifene may have different biological activities, further complicating its temporal effects in laboratory settings .
Dosage Effects in Animal Models
The effects of Monophenoltoremifene vary with different dosages in animal models. At lower doses, Monophenoltoremifene has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hormonal imbalances have been observed . These findings highlight the importance of optimizing the dosage of Monophenoltoremifene to maximize its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Monophenoltoremifene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of Monophenoltoremifene, leading to the formation of various metabolites. Some of these metabolites retain biological activity and contribute to the overall pharmacological effects of Monophenoltoremifene . Additionally, Monophenoltoremifene can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of Monophenoltoremifene within cells and tissues are mediated by specific transporters and binding proteins . For instance, Monophenoltoremifene can be transported across cell membranes by solute carrier transporters and ATP-binding cassette transporters . Once inside the cell, Monophenoltoremifene can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are crucial for determining the bioavailability and therapeutic efficacy of Monophenoltoremifene.
Subcellular Localization
Monophenoltoremifene exhibits specific subcellular localization patterns that influence its activity and function. It can be localized to the nucleus, where it interacts with estrogen receptors to modulate gene transcription . Additionally, Monophenoltoremifene can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . The subcellular localization of Monophenoltoremifene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,24H,15-16H2/b22-21- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPJJMOFPSHKFE-DQRAZIAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89778-41-6 | |
| Record name | 2,2-bis(2-methylphenyl)-2-phenylacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1450912.png)






![3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1450924.png)
![6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1450925.png)
![7-Tert-butylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1450926.png)


![7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride](/img/structure/B1450933.png)